molecular formula C18H22N8 B2755224 1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2310097-56-2

1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2755224
CAS No.: 2310097-56-2
M. Wt: 350.43
InChI Key: WSMYVROBOPXGIO-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure combining a cyclopropylpyrimidine moiety with a triazolopyridazine ring system, linked through a diazepane ring. This intricate arrangement of rings and functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step procedures. One common approach includes the following steps:

    Cyclopropylpyrimidine Formation: The cyclopropylpyrimidine moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Triazolopyridazine Synthesis: The triazolopyridazine ring system is often constructed via a cyclization reaction involving hydrazine derivatives and appropriate pyridazine precursors.

    Diazepane Ring Formation: The final step involves the formation of the diazepane ring, which can be achieved through nucleophilic substitution reactions or cyclization of suitable intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane shares structural similarities with other heterocyclic compounds such as triazolopyridazines and diazepanes.
  • Other similar compounds include 1,2,4-triazolo[3,4-b]pyridazines and 1,2,4-triazolo[4,3-b]pyridazines.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-13-21-22-16-5-6-17(23-26(13)16)24-7-2-8-25(10-9-24)18-11-15(14-3-4-14)19-12-20-18/h5-6,11-12,14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMYVROBOPXGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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